molecular formula C6H11N3 B13494873 1-ethyl-N-methyl-1H-pyrazol-4-amine

1-ethyl-N-methyl-1H-pyrazol-4-amine

Cat. No.: B13494873
M. Wt: 125.17 g/mol
InChI Key: IHOYUFHPGKNPEJ-UHFFFAOYSA-N
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Description

1-Ethyl-N-methyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by an ethyl group at the 1-position and a methylamine substituent at the 4-position of the pyrazole ring.

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

1-ethyl-N-methylpyrazol-4-amine

InChI

InChI=1S/C6H11N3/c1-3-9-5-6(7-2)4-8-9/h4-5,7H,3H2,1-2H3

InChI Key

IHOYUFHPGKNPEJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC

Origin of Product

United States

Preparation Methods

The synthesis of 1-ethyl-N-methyl-1H-pyrazol-4-amine can be achieved through several routes. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by alkylation. For instance, the reaction of ethyl hydrazine with a methyl ketone under acidic conditions can yield the desired pyrazole derivative . Industrial production methods often employ similar strategies but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazol-4-amine derivatives exhibit diverse biological and chemical properties depending on their substitution patterns. Below is a comparative analysis of structurally related compounds:

2.1 Substituent Variations and Molecular Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
1-Ethyl-N-methyl-1H-pyrazol-4-amine 1-Ethyl, 4-(N-methylamine) C₆H₁₂N₃ ~126.18 Not reported Discontinued; simple alkyl substituents
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-Pyridin-3-yl, 3-methyl, 4-(N-cyclopropylamine) C₁₂H₁₅N₅ 241.29 104–107 Rigid cyclopropyl group; aromatic pyridine enhances π-π interactions
3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine 1-Pyrimidin-5-yl, 3-methyl, 4-amine C₇H₈N₆ 176.18 211–215 High melting point; aromatic pyrimidine improves thermal stability
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine Thiazol-2-amine, (1H-pyrazol-1-yl)methyl C₇H₈N₄S 180.23 108–110 Hybrid thiazole-pyrazole structure; moderate synthesis yield (53%)
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine 1-Methyl, 5-(3,4-dimethoxyphenyl), 4-amine C₁₂H₁₅N₃O₂ 233.27 Not reported Bulky aryl substituent; potential pharmacological relevance

Biological Activity

1-ethyl-N-methyl-1H-pyrazol-4-amine (EMPA) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and applications, along with relevant data tables and findings from recent studies.

Research indicates that EMPA interacts with specific molecular targets, potentially acting as an enzyme inhibitor. Its mechanism may involve binding to the active sites of enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but initial studies suggest promising therapeutic potential.

Therapeutic Applications

EMPA has been studied for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies have shown that EMPA exhibits antibacterial properties against certain strains of bacteria.
  • Anti-inflammatory Effects : The compound may have potential as an anti-inflammatory agent, similar to other pyrazole derivatives like celecoxib.
  • Anticancer Potential : Research is ongoing to evaluate its efficacy in inhibiting cancer cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of EMPA, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUniqueness
1-Ethyl-3-methyl-1H-pyrazol-4-amineSimilar structure but lacks methyl group at NDifferent substitution pattern affects reactivity
N-Methyl-N-(1-isopropyl)-1H-pyrazol-4-amineContains an isopropyl group instead of ethylUnique steric effects due to isopropyl group
1-Ethyl-N-pentyl-1H-pyrazol-4-amineContains a pentyl group instead of methylDifferent hydrophobic properties due to longer chain
1-Ethyl-N-(phenyl)-1H-pyrazol-4-amineContains a phenyl group instead of methylAromatic character influences electronic properties

This table illustrates how the specific substitution pattern in EMPA influences its chemical reactivity and biological activity.

Synthesis and Derivatives

The synthesis of EMPA typically involves multi-step processes, which may include:

  • Formation of the Pyrazole Ring : Initial reactions often focus on creating the pyrazole core through condensation reactions.
  • Substitution Reactions : Subsequent steps involve introducing ethyl and methyl groups at the nitrogen positions.
  • Salt Formation : EMPA can be converted into its dihydrochloride salt to enhance solubility for biological applications.

Case Studies and Research Findings

Recent studies have highlighted the biological activities of pyrazole derivatives, including EMPA. For instance:

  • Antimicrobial Studies : In vitro tests demonstrated that EMPA exhibits significant antibacterial activity against various pathogens, suggesting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Research : In animal models, EMPA showed reduced inflammation markers, indicating its possible use in treating inflammatory diseases .
  • Cancer Cell Line Studies : Preliminary results from assays on cancer cell lines revealed that EMPA could inhibit cell growth, warranting further investigation into its anticancer properties .

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